Dehydroabietylamine
Overview
Description
Mechanism of Action
Target of Action
Leelamine, a diterpene amine derived from the bark of pine trees , primarily targets the intracellular cholesterol transport system . It also has a weak affinity for the cannabinoid receptors CB1 and CB2 , and inhibits pyruvate dehydrogenase kinases (PDKs) .
Mode of Action
Leelamine possesses a strong lysosomotropic property , which enables its accumulation inside the acidic compartments within a cell, such as lysosomes . This accumulation leads to homeostatic imbalance in the lysosomal endosomal cell compartments that disrupts autophagic flux and intracellular cholesterol trafficking as well as receptor-mediated endocytosis . In silico studies suggest that active derivatives accumulating in lysosomes bind to NPC1, a protein responsible for cholesterol export from the lysosome, to inhibit its activity .
Biochemical Pathways
Leelamine affects multiple biochemical pathways. It inhibits the PI3K, MAPK, and STAT3 pathways , which are constitutively activated in 50% to 70% of melanomas . It also suppresses the expression of CXCR7 and CXCR4, both at the protein and mRNA levels .
Pharmacokinetics
It is known that leelamine is a weakly basic amine with lysosomotropic properties , which suggests that it can accumulate in acidic compartments within cells, such as lysosomes .
Result of Action
Leelamine provokes cancer cell death through an apoptotic process in a dose-dependent fashion . It stimulates both apoptosis and autophagy in cancer cells . The inhibition of intracellular cholesterol transport leads to a lack of availability for key processes required for the functioning of cancer cells . This results in the disruption of lysosomal cell compartments and the inhibition of autophagic flux .
Action Environment
It is known that leelamine’s mode of action is influenced by the acidic environment of lysosomes within cells , where it accumulates and disrupts intracellular cholesterol transport .
Biochemical Analysis
Biochemical Properties
Leelamine is a weakly basic amine with lysosomotropic properties, leading to its accumulation inside acidic organelles such as lysosomes . This accumulation leads to homeostatic imbalance in the lysosomal endosomal cell compartments that disrupts autophagic flux and intracellular cholesterol trafficking .
Cellular Effects
Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport . Early in the process, leelamine-mediated killing is a caspase-independent event triggered by cholesterol accumulation . Depletion of cholesterol using β-cyclodextrin treatment attenuates the cell death and restores the subcellular structures .
Molecular Mechanism
Leelamine disrupts autophagic flux and intracellular cholesterol trafficking as well as receptor-mediated endocytosis . It inhibits Akt, Erk, and Stat signaling, together with abnormal deregulation of receptor tyrosine kinases, caused by the inhibition of receptor-mediated endocytosis .
Temporal Effects in Laboratory Settings
It is known that leelamine disrupts lysosomal cell compartments, leading to the accumulation of autophagosomes, membrane whorls, and lipofuscin-like structures .
Dosage Effects in Animal Models
Its potent anticancer properties suggest that it may have significant effects at certain dosages .
Metabolic Pathways
It is known to disrupt intracellular cholesterol trafficking, suggesting that it may interact with enzymes or cofactors involved in cholesterol metabolism .
Transport and Distribution
Leelamine, being a weakly basic amine, accumulates inside acidic organelles such as lysosomes . This suggests that it may be transported and distributed within cells and tissues via lysosomal pathways .
Subcellular Localization
Leelamine accumulates inside acidic organelles such as lysosomes . This subcellular localization may affect its activity or function, particularly its ability to disrupt autophagic flux and intracellular cholesterol trafficking .
Preparation Methods
Leelamine can be synthesized through several synthetic routes. One common method involves the reduction of abietic acid, a naturally occurring resin acid found in pine trees . The reduction process typically uses reagents such as lithium aluminum hydride (LiAlH4) under controlled conditions to yield leelamine . Industrial production methods may involve large-scale extraction from pine bark followed by purification processes to obtain the compound in its pure form .
Chemical Reactions Analysis
Leelamine undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to react with oxidizing agents to form corresponding oxidized products . Reduction reactions can further modify its structure, while substitution reactions can introduce different functional groups into the molecule . Common reagents used in these reactions include hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction . Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Leelamine has a wide range of scientific research applications:
Chemistry: It is used as a chiral resolving agent for carboxylic acids.
Biology: Leelamine has been studied for its effects on intracellular cholesterol transport and autophagy.
Medicine: It has shown promise in cancer treatment, particularly in melanoma and prostate cancer Leelamine disrupts cholesterol transport within cancer cells, leading to cell death.
Comparison with Similar Compounds
Leelamine is structurally similar to abietic acid, another diterpene compound . leelamine’s unique lysosomotropic property allows it to accumulate in lysosomes and disrupt cholesterol transport, which is not observed with abietic acid . Other similar compounds include various diterpene amines, but leelamine’s specific mechanism of action and its effectiveness in cancer treatment make it unique .
Conclusion
Leelamine is a versatile compound with significant potential in scientific research and industrial applications. Its unique mechanism of action, particularly in disrupting cholesterol transport, makes it a promising candidate for cancer treatment and other biomedical applications.
Properties
IUPAC Name |
[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h6,8,12,14,18H,5,7,9-11,13,21H2,1-4H3/t18-,19-,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVXZOOGOGPDRZ-SLFFLAALSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)CN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2041834 | |
Record name | Dehydroabietylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2041834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid, Pale yellow viscous liquid; [HSDB] | |
Record name | 1-Phenanthrenemethanamine, 1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1R,4aS,10aR)- | |
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URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dehydroabietylamine | |
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URL | https://haz-map.com/Agents/4672 | |
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Density |
1.5460 at 20 °C /technical grade/ | |
Record name | DEHYDROABIETYLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5665 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000042 [mmHg], 4.2X10-6 mm Hg | |
Record name | Dehydroabietylamine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4672 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | DEHYDROABIETYLAMINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5665 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
PALE YELLOW VISCOUS LIQUID /TECHNICAL GRADE/ | |
CAS No. |
1446-61-3, 99306-87-3 | |
Record name | Dehydroabietylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1446-61-3 | |
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Record name | Dehydroabietylamine | |
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Record name | DEHYDROABIETYLAMINE | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2955 | |
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Record name | 1-Phenanthrenemethanamine, 1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1R,4aS,10aR)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | Dehydroabietylamine | |
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URL | https://comptox.epa.gov/dashboard/DTXSID2041834 | |
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Record name | Dehydroabietylamine | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.454 | |
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Record name | (+)-Dehydroabietylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DEHYDROABIETYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33289O147P | |
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Record name | DEHYDROABIETYLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5665 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
317.65 deg K | |
Record name | DEHYDROABIETYLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5665 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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